molecular formula C20H25N3O2 B2795978 3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195940-05-5

3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2795978
CAS No.: 2195940-05-5
M. Wt: 339.439
InChI Key: YCRCXZMCVKPPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidin-4-one core substituted with a piperidinylmethyl group and a 2,3-dihydrobenzofuran ethyl moiety. Its synthesis likely involves multi-step alkylation and cyclization reactions, as seen in analogous compounds .

Properties

IUPAC Name

3-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20-3-8-21-15-23(20)14-17-5-10-22(11-6-17)9-4-16-1-2-19-18(13-16)7-12-25-19/h1-3,8,13,15,17H,4-7,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCXZMCVKPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)CCC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N4O2C_{19}H_{24}N_4O_2. Its structure features a pyrimidinone core linked to a piperidine and a benzofuran moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including those containing benzofuran rings, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives demonstrate effectiveness against Gram-positive bacteria such as Streptococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismActivity Level
Compound AStaphylococcus aureusModerate
Compound BE. coliHigh
Compound CC. albicansLow
Compound DB. subtilisModerate

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to this one have shown effectiveness in inhibiting the growth of HeLa cells . The mechanism often involves the disruption of nucleic acid synthesis or interference with cellular signaling pathways.

Case Study: Anticancer Activity
In a study conducted by Kothari et al., several pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance activity .

Neuroprotective Effects

Preliminary studies indicate that compounds with a piperidine moiety may exhibit neuroprotective effects. Research on similar compounds has revealed their potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : The structural resemblance to nucleobases allows these compounds to interfere with nucleic acid synthesis.
  • Modulation of Cell Signaling : The interaction with various receptors can modulate signaling pathways involved in cell survival and apoptosis.

Scientific Research Applications

Antitumor Activity

Research indicates that dihydropyrimidines, including the compound , exhibit significant antitumor properties. The compound's structure allows it to interact with various cellular pathways, potentially inhibiting cancer cell proliferation. A study highlighted the synthesis of similar derivatives that demonstrated potent antiproliferative effects against several cancer cell lines .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Various studies have reported that dihydropyrimidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes . In vitro testing has confirmed its effectiveness against a range of pathogenic bacteria.

Neuroprotective Effects

Emerging research suggests that compounds with a similar scaffold may offer neuroprotective benefits. The presence of the benzofuran moiety is believed to contribute to these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the piperidine or pyrimidine components, researchers can tailor the pharmacological profile of these compounds for specific therapeutic targets .

Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions, which are advantageous for creating complex structures efficiently. This method allows for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Anticancer Activity

A recent study synthesized a series of dihydropyrimidine derivatives based on the core structure of this compound. The derivatives were tested against human cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity . The study concluded that structural modifications could enhance anticancer efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was evaluated using disc diffusion methods against Gram-positive and Gram-negative bacteria. Results demonstrated substantial inhibition zones compared to control groups, confirming its potential as an antimicrobial agent .

Comparison with Similar Compounds

Compound 50g : 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Key Differences : Replaces the dihydrobenzofuran group with a benzodioxole-substituted piperidine. The benzodioxole moiety may confer enhanced metabolic stability due to reduced oxidative susceptibility compared to dihydrobenzofuran .
  • Synthesis : Prepared via nucleophilic substitution between a mesylated pyrazolyl intermediate and 4-(benzodioxol-5-ylmethyl)piperidine, yielding 36% after purification .

Compound 50b : 8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Key Differences: Features a benzyl-piperidine substituent instead of dihydrobenzofuran.
  • Synthesis : Achieved via similar alkylation steps, with a 36% yield after column chromatography .

Chromeno-Pyrimidine Derivatives

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Key Differences: Incorporates a chromeno-pyrimidine scaffold with a thiourea-derived thioxo group.

Piperidine-Modified Pyrimidinones in Patents

EUROPEAN PATENT APPLICATION Derivatives

  • Examples include 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds prioritize piperazine or methylpiperazine substituents, which may enhance CNS penetration due to reduced basicity compared to piperidine analogues .

Discussion

Structural parallels in synthesis (e.g., piperidine alkylation steps ) suggest shared scalability challenges, particularly in optimizing yields during mesylate displacement reactions. Future studies should prioritize comparative pharmacokinetic profiling and target engagement assays to validate these hypotheses.

Q & A

Q. What are the optimal synthetic routes for preparing 3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the benzofuran-piperidine moiety with the dihydropyrimidinone core. Key steps:

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may be used for condensation reactions.
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours to achieve >70% yield .

Q. How is structural confirmation of the compound achieved in academic research?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of stereochemistry and connectivity (e.g., benzodioxole-piperazine derivatives in ) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyrimidinone C=O at ~160 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ matching theoretical values within 2 ppm error) .

Q. What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients .
  • Residual Solvent Analysis : Gas chromatography (GC) for solvents like DMSO or THF, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications : Introduce substituents on the benzofuran or piperidine moieties to assess impact on target binding (e.g., fluorination for metabolic stability) .
  • Bioisosteric Replacement : Replace the dihydropyrimidinone ring with pyrido[1,2-a]pyrimidin-4-one to evaluate solubility/activity trade-offs .
  • Computational Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can researchers resolve discrepancies in reported solubility or bioavailability data?

Methodological Answer:

  • Solubility Assays : Compare results from shake-flask (equilibrium) vs. kinetic (powder dissolution) methods .
  • Buffer Optimization : Adjust pH (e.g., 6.5–7.4) using ammonium acetate or phosphate buffers to mimic physiological conditions .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vitro studies to enhance apparent solubility without altering intrinsic properties .

Q. What strategies address contradictions in biological activity across studies?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Metabolite Screening : LC-MS/MS to identify active metabolites that may explain divergent in vitro/in vivo results .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple concentrations to confirm potency thresholds .

Q. Example Contradiction Analysis

StudyIC₅₀ (nM)Assay TypeCell LineReference
A15.2FluorescenceHeLa
B48.7RadioligandHEK293
Possible factors: Fluorescence quenching in Study A or receptor density differences in cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.